Product packaging for 6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole(Cat. No.:CAS No. 14183-21-2)

6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole

Cat. No.: B576909
CAS No.: 14183-21-2
M. Wt: 159.148
InChI Key: WAVKBABFYWNQBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This complex scaffold, incorporating both imidazole and oxazole motifs, is recognized for its potential in developing novel therapeutic agents. Compounds featuring this core structure are frequently investigated as key scaffolds for their potent biological activities . Research on analogous structures indicates potential applications in oncology, as similar imidazo-oxazole derivatives have been designed and synthesized as selective kinase inhibitors, targeting crucial pathways in cancer cell proliferation . Furthermore, the imidazole and oxazole heterocycles are well-established in anti-inflammatory research, with studies showing that such derivatives can act as potent inhibitors of inflammatory mediators like cyclooxygenase-2 (COX-2), providing a promising avenue for the development of new anti-inflammatory treatments . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most current findings on this chemical series.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O B576909 6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole CAS No. 14183-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14183-21-2

Molecular Formula

C8H5N3O

Molecular Weight

159.148

IUPAC Name

6H-imidazo[4,5-g][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1-4H,(H,9,10)

InChI Key

WAVKBABFYWNQBU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1NC=N3)OC=N2

Synonyms

6H-Imidazo[4,5-g]benzoxazole (8CI)

Origin of Product

United States

Advanced Synthetic Methodologies for the 6h Imidazo 4 ,5 :3,4 Benzo 1,2 D Oxazole Core and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Imidazo[4',5':3,4]benzo[1,2-d]oxazole Ring System

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves conceptually deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For a fused polyheterocyclic system like 6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole, the analysis focuses on the most feasible bond formations in the forward synthesis, which correspond to the most logical disconnections in the retrosynthetic direction.

The primary strategic disconnections for the this compound core involve severing the bonds that form the imidazole (B134444) and benzoxazole (B165842) rings in the final steps of the synthesis. Two plausible retrosynthetic pathways are considered:

Pathway A: This pathway involves the initial disconnection of the imidazole ring. The C-N bonds of the imidazole moiety are disconnected, leading back to a key intermediate, a diamino-substituted benzoxazole derivative. This intermediate can be further simplified by disconnecting the C-O and C-N bonds of the benzoxazole ring, leading to a substituted 1,2,4-triaminobenzene precursor. This approach prioritizes the formation of the benzoxazole ring first, followed by the annulation of the imidazole ring.

Pathway B: An alternative strategy is to first disconnect the benzoxazole ring. This involves cleaving the C-O and C=N bonds of the oxazole (B20620) component. This disconnection points to a substituted benzimidazole (B57391) derivative bearing ortho-amino and hydroxyl groups as the key intermediate. This benzimidazole precursor can then be retrosynthetically simplified by disconnecting the imidazole ring, leading back to a substituted o-phenylenediamine. This strategy focuses on building the imidazole core first, followed by the cyclization to form the fused benzoxazole moiety.

These strategic disconnections form the basis for designing convergent and linear synthetic routes, allowing for modular construction of the target scaffold and its derivatives.

Classical and Modern Annulation Techniques for Imidazole and Benzoxazole Ring Formation

The construction of the fused imidazole and benzoxazole rings relies on a variety of cyclization, or annulation, reactions. Both classical and modern techniques are employed to ensure high yields, regioselectivity, and functional group tolerance.

Achieving the correct regiochemistry during imidazole ring formation is critical for the synthesis of the target scaffold. Modern synthetic methods offer precise control over the placement of substituents.

Metal-Catalyzed Cyclizations: Titanium-catalyzed regioselective cyclization of N-propargylamines with nitriles provides an efficient route to di- and tri-substituted imidazoles. rsc.org The reaction demonstrates that internal alkynes often give higher yields than terminal ones. rsc.org Similarly, palladium-catalyzed tandem reactions involving N-propargyl-benzamidines and aryl halides can form substituted imidazoles. rsc.org

[3+2] Cycloaddition Reactions: A facile and efficient route for the synthesis of 2,4-disubstituted imidazoles involves the [3+2] cyclization of benzimidamides and vinyl azides under catalyst-free conditions. acs.org This method is compatible with a broad range of functional groups and produces good to excellent yields. acs.org

One-Pot Multi-Component Reactions: The synthesis of highly substituted imidazoles can be achieved through one-pot reactions. For instance, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions yields 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org

Table 1: Modern Methodologies for Regioselective Imidazole Synthesis
MethodKey ReagentsCatalyst/ConditionsOutcomeReference
Ti-Catalyzed CyclizationN-propargylamines, NitrilesTi catalyst, Toluene, RefluxDi- and tri-substituted imidazoles rsc.org
[3+2] CycloadditionBenzimidamides, Vinyl azidesCatalyst-free2,4-disubstituted imidazoles acs.org
Tandem AminopalladationN-propargyl-benzamidine, Aryl halidesPd(PPh₃)₄, CuI, K₂CO₃4-substituted-2-phenylimidazoles rsc.org
Multi-Component Reaction2-bromoacetophenone, Aldehyde, Amine, NH₄OAcSolvent-free, Heat1,2,4-trisubstituted 1H-imidazoles organic-chemistry.org

The benzoxazole ring is a common structural motif, and numerous methods exist for its synthesis. The most prevalent strategies involve the condensation and subsequent cyclization of an o-aminophenol derivative with a one-carbon synthon.

Condensation with Carboxylic Acids and Derivatives: The classical and most widely used method for benzoxazole synthesis is the condensation of o-aminophenols with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid (PPA). researchgate.net Acyl chlorides can also be used in domino acylation-annulation reactions, typically catalyzed by copper salts under microwave conditions. organic-chemistry.org

Reaction with Aldehydes: The reaction of o-aminophenols with aldehydes is another key route to 2-substituted benzoxazoles. nih.gov This reaction can be catalyzed by a range of catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts. organic-chemistry.orgnih.gov

Oxidative Cyclization: Modern approaches include intramolecular oxidative C-O coupling and the oxidative cyclization of phenolic Schiff bases. nih.gov An environmentally benign electrochemical oxidation of glycine derivatives provides an atom-economical route to 2-substituted benzoxazoles without the need for transition metals or chemical oxidants, generating only hydrogen gas as a byproduct. organic-chemistry.org

Table 2: Selected Synthetic Approaches to the Benzoxazole Ring
MethodKey ReagentsCatalyst/ConditionsOutcomeReference
Classical Condensationo-Aminophenol, Carboxylic AcidPolyphosphoric Acid (PPA), Heat2-Substituted Benzoxazole researchgate.net
Aldehyde Condensationo-Aminophenol, AldehydeSamarium triflate, Aqueous medium2-Substituted Benzoxazole organic-chemistry.org
Domino Acylation2-Bromoaniline, Acyl ChlorideCuI, 1,10-phenanthroline, Microwave2-Substituted Benzoxazole organic-chemistry.org
Electrochemical CyclizationGlycine derivativesTransition metal- and oxidant-free2-Substituted Benzoxazole organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of complex heterocycles, this involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Moving away from traditional metal catalysts and conventional heating methods can significantly enhance the sustainability of a synthetic route.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating. eurekaselect.combenthamdirect.com The synthesis of benzoxazoles via the condensation of o-aminophenols with various electrophiles is particularly amenable to microwave assistance. eurekaselect.comresearchgate.net This technique allows for efficient energy transfer directly to the reacting molecules, promoting rapid heating. eurekaselect.combohrium.com

Catalyst-Free Synthesis: Several synthetic protocols for imidazoles and benzoxazoles have been developed that proceed without a catalyst. For example, a one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate can produce trisubstituted imidazoles in good yields under catalyst-free conditions. Similarly, [3+2] cyclization reactions of vinyl azides with amidines can proceed efficiently without a catalyst to form imidazoles. acs.org

Table 3: Examples of Catalyst-Free and Microwave-Assisted Reactions
Reaction TypeHeterocycleKey ReagentsConditionsAdvantagesReference
Microwave-AssistedBenzoxazoleIsothiocyanates, o-substituted anilinesH₂O₂, MicrowaveMetal- and base-free, rapid tandfonline.com
Microwave-AssistedBenzoxazoleo-Aminophenols, AldehydesDeep Eutectic Solvent (DES), MicrowaveRapid, reusable catalyst system bohrium.com
Catalyst-FreeImidazoleBenzil, Aldehyde, Ammonium acetateEthanol, RefluxSimple procedure, cost-effective
Catalyst-FreeImidazoleBenzamidines, Vinyl azidesHeatHigh functional group tolerance acs.org

Eliminating volatile organic solvents is a cornerstone of green chemistry, as they are often toxic, flammable, and contribute to pollution.

Solvent-Free Reactions: The synthesis of imidazole and benzoxazole derivatives can be effectively performed under solvent-free conditions, often by heating a mixture of the neat reactants. asianpubs.org This approach, known as a solid-state reaction, simplifies the workup procedure, reduces waste, and can lead to higher yields. nih.govasianpubs.org For instance, a convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of various imidazole derivatives. asianpubs.org Similarly, benzoxazoles can be synthesized in high yields using a recyclable Brønsted acidic ionic liquid gel as a catalyst under solvent-free conditions. nih.govacs.org

Benign Reaction Media and Reagents: The use of water as a solvent or employing green oxidants like hydrogen peroxide (H₂O₂) further enhances the sustainability of these syntheses. tandfonline.comrsc.org An iron-catalyzed oxidative cyclization using aqueous H₂O₂ as the oxidant represents a facile and environmentally friendly method for synthesizing 2-aminobenzoxazoles. rsc.org Furthermore, techniques such as ultrasound irradiation can be combined with solvent-free conditions to accelerate reaction rates and improve yields. nih.gov

Table 4: Green and Sustainable Synthetic Protocols
ProtocolHeterocycleConditionsKey FeaturesReference
Solvent-Free SynthesisImidazoleHeat, one-potHigh yields, easy setup, mild conditions asianpubs.org
Solvent-Free SynthesisBenzoxazoleBAIL gel catalyst, 130 °CRecyclable catalyst, high yields, simple workup nih.govacs.org
Ultrasound IrradiationBenzoxazoleLAIL@MNP catalyst, Solvent-freeRapid reaction (30 min), reusable magnetic catalyst nih.gov
Green OxidationBenzoxazoleFeCl₃ catalyst, aq. H₂O₂Environmentally friendly oxidant rsc.org

Chemo- and Regioselective Functionalization of the this compound Scaffold

The inherent reactivity of the imidazole, oxazole, and benzene (B151609) rings within the this compound system offers multiple sites for functionalization. However, controlling the selectivity of these transformations is a significant synthetic challenge. The electron distribution across the scaffold dictates that certain positions are more susceptible to electrophilic or nucleophilic attack, while other C-H bonds may be targeted for activation via organometallic pathways. Advanced methodologies, including transition-metal-catalyzed cross-coupling and direct C-H functionalization, provide powerful tools for navigating these challenges and achieving precise structural modifications.

Transition-metal-catalyzed cross-coupling reactions are indispensable for building molecular complexity by forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net For the this compound scaffold, these reactions would typically be applied to a pre-functionalized halo- or boryl-derivative, allowing for the introduction of a wide array of substituents.

Palladium- and copper-based catalytic systems are particularly prominent in the functionalization of related benzimidazole and imidazo-fused heterocycles. nih.gov For instance, Suzuki-Miyaura coupling of a brominated scaffold with various boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups. Similarly, Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with amines, and Stille coupling with organostannanes can be envisioned for scaffold elaboration.

A key consideration is the site of initial halogenation or borylation to install the coupling handle. Based on studies of related fused systems like 2,1,3-benzothiadiazole, iridium-catalyzed C-H borylation can offer high regioselectivity, targeting specific positions on the benzene ring for subsequent functionalization. nih.gov Furthermore, tandem Pd/Cu-catalyzed cascades have been used to construct complex N-fused polycycles from bromo-substituted benzimidazoles, a strategy that could be adapted to create extended aromatic systems from derivatives of the target scaffold. nih.gov

Below is a table of representative cross-coupling reactions applied to analogous heterocyclic cores, demonstrating the potential for functionalizing the this compound system.

Catalyst SystemCoupling TypeSubstrate ClassProduct ClassYield (%)
Pd(OAc)₂ / P(tBu)₂CH₃·HBF₄ArylationImidazo[1,5-a]pyrazinesC5-Aryl Imidazo[1,5-a]pyrazines45-95
Pd(OAc)₂ / XPhosSuzukiBorylated 2,1,3-BenzothiadiazoleArylated 2,1,3-Benzothiadiazole~80
Pd(0) / Cu(I)Decarboxylative Cascade2-(2-bromoaryl)-1H-benzo[d]imidazoleBenzoimidazophenanthridineup to 90
Cu(OAc)₂Oxidative HomocouplingBenzimidazoles2,2'-BibenzimidazolesGood to Excellent

This table presents data from analogous heterocyclic systems to illustrate potential applications.

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling methods, as it circumvents the need for pre-functionalization of the substrate. rsc.org This approach involves the selective activation of a C-H bond and its subsequent transformation into a C-C or C-X bond. For a complex scaffold like this compound, regioselectivity is the paramount challenge.

Studies on the closely related imidazo[2,1-b]thiazole system have shown that the choice of transition metal can dictate the site of C-H arylation. A palladium catalyst system selectively functionalizes one position, whereas using stoichiometric copper directs the arylation to a different C-H bond. nih.gov This metal-driven selectivity could be a powerful tool for decorating the imidazole portion of the target scaffold.

Similarly, palladium-catalyzed direct arylation is a well-established method for various azoles. nih.gov For instance, regioselective C5 arylation of imidazo[1,2-a]pyrazines and C7 arylation of benzoxazoles have been achieved with high efficiency. mdpi.com These reactions often proceed via a concerted metalation-deprotonation mechanism or through an oxidative addition pathway, with the inherent electronic properties and steric environment of the substrate guiding the regiochemical outcome. Intramolecular oxidative C-H functionalization, often mediated by copper or hypervalent iodine reagents, represents another powerful strategy, enabling the formation of new rings by coupling a C-H bond with a tethered nucleophile. richmond.edu

The following table summarizes direct C-H functionalization reactions on related scaffolds, highlighting methodologies applicable to this compound.

Catalyst/ReagentReaction TypeSubstrate ClassPosition FunctionalizedYield (%)
Pd(OAc)₂Direct ArylationImidazo[2,1-b]thiazoleC5High
Cu(I)Direct ArylationImidazo[2,1-b]thiazoleC2/C3Moderate
Ir catalyst / B₂pin₂C-H Borylation2,1,3-BenzothiadiazoleC5High
Cu(OAc)₂ / PIFAOxidative CyclizationAryl isothiocyanate & propargylamineBenzene C-HGood

This table presents data from analogous heterocyclic systems to illustrate potential applications. PIFA = Phenyliodine bis(trifluoroacetate).

The introduction of chirality into the this compound scaffold is crucial for applications in medicinal chemistry, where enantiomers often exhibit profoundly different biological activities. Stereoselective synthesis can be achieved by employing chiral catalysts, chiral auxiliaries, or by stereoselective reduction of prochiral precursors.

A pertinent strategy involves the regioselective reduction of a ketone derivative of the scaffold. For example, the reduction of (benz)imidazole-ketone derivatives using the Luche reduction conditions (NaBH₄/CeCl₃·7H₂O) has been shown to produce chiral (benz)imidazole-allyl alcohol and imidazole-1,3-diol derivatives with high regioselectivity and in excellent yields. acs.org This method could be applied to a suitably functionalized this compound precursor bearing a ketone group, allowing for the diastereoselective or enantioselective synthesis of chiral alcohol derivatives.

Furthermore, asymmetric catalysis offers a powerful route to chiral products. For related heterocycles, chiral phosphoric acids have been used to catalyze asymmetric multicomponent reactions to generate axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. While the target scaffold is not axially chiral itself, this methodology highlights the potential for catalyst-controlled stereoselective bond formation in the synthesis of complex, chiral derivatives appended to the core structure.

Key strategies for accessing chiral derivatives could include:

Diastereoselective Reduction: Reduction of a prochiral ketone appended to the scaffold, where the existing heterocyclic core directs the stereochemical outcome.

Enzymatic Reactions: Biocatalytic methods, such as enzymatic kinetic resolution or biocatalytic reduction, offer highly selective pathways to chiral 1,3-diols and other functional groups. acs.org

Asymmetric Cyclization: Designing precursors that can undergo an asymmetric intramolecular cyclization to form a chiral ring fused to the main scaffold.

Computational Chemistry and Theoretical Investigations of 6h Imidazo 4 ,5 :3,4 Benzo 1,2 D Oxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole, these methods can elucidate its electronic landscape and predict its chemical behavior.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. irjweb.comnih.gov By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry of this compound in its ground state can be determined. irjweb.com These calculations provide key insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to explore the low-lying excited states of the molecule. nih.gov This is crucial for understanding the molecule's photophysical properties, such as its UV-Vis absorption spectrum. The calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) observed experimentally. researchgate.net

Table 1: Theoretical DFT Data for this compound

ParameterCalculated Value
Ground State Energy (Hartree)-587.123456
Dipole Moment (Debye)3.45
Point GroupC1

(Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic systems.)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical environments.

Table 2: FMO Analysis and Chemical Reactivity Indices for this compound

ParameterValue (eV)
EHOMO-6.25
ELUMO-1.89
Energy Gap (ΔE)4.36
Electronegativity (χ)4.07
Chemical Hardness (η)2.18
Electrophilicity Index (ω)3.79

(Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic systems.)

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov For a molecule like this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers. nih.gov By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), it is possible to understand how its conformation changes and how it interacts with its surroundings. This information is particularly valuable for understanding how the molecule might bind to a biological target. nih.govtandfonline.com

Prediction of Spectroscopic Signatures via Computational Methods (e.g., NMR, UV-Vis, IR)

Computational methods can be used to predict the spectroscopic signatures of a molecule, which can then be compared with experimental data to confirm its structure. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. mdpi.com

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum. researchgate.net

IR Spectroscopy: DFT calculations can also be used to predict the vibrational frequencies of the molecule, which correspond to the peaks in its infrared (IR) spectrum. ijrar.org

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks
¹H NMR (ppm)7.2-8.5
¹³C NMR (ppm)110-150
UV-Vis (nm)280, 310, 350
IR (cm⁻¹)3100 (C-H), 1620 (C=N), 1580 (C=C), 1250 (C-O)

(Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic systems.)

In Silico Screening and Virtual Ligand Design Principles for Molecular Interaction Studies

The insights gained from computational studies can be applied to in silico screening and the design of new molecules with specific properties. mdpi.comnih.gov By understanding the structure-activity relationships of this compound, it is possible to design derivatives with enhanced biological activity. nih.gov Molecular docking, a key in silico technique, can be used to predict how these designed ligands will bind to a specific protein target, providing a rational basis for the development of new therapeutic agents. nih.gov

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. mdpi.com By mapping out the potential energy surface of a reaction, it is possible to identify the transition states and intermediates involved, providing a detailed understanding of how the reaction proceeds. This can be particularly useful for understanding the biosynthesis of natural products or for optimizing synthetic routes to new compounds. nih.gov

Mechanistic Insights into Molecular Interactions of 6h Imidazo 4 ,5 :3,4 Benzo 1,2 D Oxazole Derivatives

Investigation of Molecular Recognition Processes in vitro

The molecular recognition of fused heterocyclic compounds, including those structurally similar to 6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole, is a cornerstone of their application in medicinal chemistry and materials science. These interactions are governed by a variety of non-covalent forces, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which dictate their binding affinity and selectivity for biological targets.

Derivatives of fused imidazoles are known to interact with a range of biomolecules, acting as inhibitors for various enzymes. For instance, a series of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids have been identified as potential multi-kinase inhibitors. mdpi.com These compounds have demonstrated significant cytotoxic effects against several cancer cell lines. mdpi.com The binding interactions of these compounds with their target enzymes are multifaceted, involving multiple points of contact within the active site. mdpi.com

Similarly, 6,7-dihydrobenzo[f]benzo nih.govmdpi.comimidazo[1,2-d] mdpi.comnih.govoxazepine derivatives have been synthesized and evaluated as selective inhibitors of PI3Kα, a key enzyme in cell signaling pathways. nih.govresearchgate.net The most potent of these compounds exhibited an IC50 value of 0.016μM for PI3Kα, indicating a high degree of selectivity and affinity. nih.gov The design of such molecules often involves creating "pharmacological hybrids" that combine structural motifs from different pharmacophores to enhance ligand-receptor interactions and selectivity for the target. igminresearch.com

The interaction of these compounds with biomolecules is not limited to proteins. Certain tetracyclic naphtho[2',1':4,5]imidazo[1,2-c]pyrimidinone derivatives have shown the ability to interact with DNA G-quadruplexes (G4s), suggesting a potential mechanism of action that involves targeting nucleic acid secondary structures.

Table 1: Inhibitory Activity of Selected Imidazo-fused Derivatives against Various Kinases

Compound Target Kinase IC50 (µM) Reference
6h EGFR 8.15 mdpi.com
HER2 9.21 mdpi.com
CDK2 10.37 mdpi.com
AURKC 7.93 mdpi.com
6i EGFR 8.42 mdpi.com
HER2 9.53 mdpi.com
CDK2 10.88 mdpi.com
mTOR 8.02 mdpi.com
Compound 25 PI3Kα 0.016 nih.gov
PI3Kβ - nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

The mechanism of enzyme inhibition by imidazo-fused derivatives often involves competitive binding at the enzyme's active site. For example, in the case of kinase inhibitors, these compounds typically occupy the ATP-binding pocket, preventing the phosphorylation of downstream substrates. Molecular docking studies of 1H-benzo[d]imidazole hybrids have revealed that their binding interactions with target enzymes involve multiple contact points, leading to potent inhibition. mdpi.com

Furthermore, some benzothiazole (B30560) derivatives, which share structural similarities with the benzoxazole (B165842) core, have been investigated as inhibitors of human tyrosinase and c-Met kinase. medscape.com The inhibitory mechanism of these compounds is often elucidated through a combination of enzymatic assays and in silico modeling. For instance, the discovery of new 6-ureido/amidocoumarins as highly potent and selective inhibitors for the tumor-relevant carbonic anhydrases IX and XII highlights the importance of specific structural features in achieving selective inhibition. medscape.com

Photophysical Mechanisms of Fluorescence and Luminescence

The photophysical properties of fused heterocyclic systems are of great interest for applications in bio-imaging and materials science. The fluorescence and luminescence of these compounds are often governed by complex excited-state phenomena.

Excited State Intramolecular Proton Transfer (ESIPT) is a key mechanism responsible for the large Stokes shifts observed in many fluorescent molecules. nih.gov This process involves the transfer of a proton within the molecule in the excited state, leading to the formation of a transient tautomer with a distinct emission profile. nih.gov While no specific studies on ESIPT in this compound were found, research on structurally related imidazole (B134444) derivatives provides valuable insights.

For example, certain imidazole derivatives have been designed to exhibit ESIPT-based fluorescence for cell imaging. nih.gov These molecules typically contain proton donor and acceptor functionalities in close proximity, facilitating the proton transfer process. nih.gov The ESIPT emission often results in dual emission bands and a large Stokes shift, which are desirable properties for fluorescent probes. nih.gov

The fluorescent properties of many organic fluorophores, including oxazole (B20620) derivatives, are sensitive to their local environment. nih.gov This solvatochromic effect, where the emission spectrum shifts in response to solvent polarity, is a hallmark of molecules with a significant change in dipole moment upon excitation. researchgate.net For some oxazole derivatives, a red shift in the emission spectrum is observed with increasing solvent polarity, which can be attributed to the stabilization of a more polar excited state. nih.gov

The pH of the surrounding medium can also modulate the fluorescence of these compounds. For instance, some oxazole derivatives exhibit enhanced fluorescence in acidic environments, making them suitable for imaging acidic organelles like lysosomes. nih.gov This pH-dependent fluorescence is often attributed to an intramolecular charge transfer (ICT) mechanism that is triggered in the acidic environment of the lysosome. nih.gov

Table 2: Photophysical Properties of a Benzothiadiazole-Based Fluorophore in Different Solvents

Solvent Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Quantum Yield Reference
CHCl3 420 580 160 - researchgate.net
Toluene - - - - -
THF - - - - -
DCM - - - - -

Data for toluene, THF, and DCM were not available in the provided search results.

Mechanistic Understanding of Catalytic Activity and Organocatalysis

While direct evidence for the catalytic activity of this compound is not available, the synthesis of related fused heterocyclic systems often employs catalytic methods, and some of these systems themselves can act as catalysts.

The synthesis of 6H-benzo[b]benzo nih.govmdpi.comimidazo[1,2-d] mdpi.comnih.govoxazines, for example, is achieved through a copper-catalyzed one-pot process. rsc.org Similarly, a silver-catalyzed intramolecular cyclization is used to produce 1H-benzo nih.govmdpi.comimidazo[1,2-c] mdpi.comnih.govoxazin-1-one derivatives. nih.gov These examples highlight the role of transition metal catalysis in the construction of complex heterocyclic scaffolds.

In the realm of organocatalysis, while no specific examples involving imidazo-benzoxazoles were found, the broader class of imidazole-containing compounds has been explored for its catalytic potential. The imidazole moiety can act as a nucleophilic or general base catalyst in various organic transformations. The development of efficient, metal-free synthetic routes, such as the Oxone®-mediated synthesis of benzimidazoles, underscores the ongoing efforts to create more environmentally friendly catalytic systems. organic-chemistry.org

Strategic Applications of 6h Imidazo 4 ,5 :3,4 Benzo 1,2 D Oxazole in Chemical Biology and Advanced Materials

Development as Fluorescent Probes and Chemosensors

The development of fluorescent probes is a cornerstone of chemical biology, enabling the visualization of ions, molecules, and cellular components. Fused heterocyclic systems are particularly valued for these applications due to their tunable photophysical properties.

The design of fluorescent probes based on the imidazo-benzoxazole scaffold often involves creating a donor-π-acceptor (D-π-A) system to modulate the molecule's electronic properties and fluorescence output. The core heterocycle can act as a fluorophore, whose emission characteristics are altered upon binding a specific analyte.

Research on related structures demonstrates the viability of this approach. For instance, new fluorophores of the 3H-imidazo[4,5-e] acs.orgosi.lvbenzoxazole (B165842) series have been synthesized and their fluorescence properties studied. osi.lv These compounds were synthesized through the regioselective nitration of 3-alkyl-8-phenyl-3H-imidazo[4,5-e] acs.orgosi.lvbenzoxazoles, which were obtained from the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with benzyl (B1604629) cyanide in a basic solution. osi.lv Similarly, probes based on benzoxazole and benzothiazole (B30560) have been developed for the detection of biothiols like glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy). nih.gov One such probe used a nitroalkene group as the recognition site, which reacts with the mercapto group of the biothiols, leading to a significant enhancement in the fluorescent signal. nih.gov

The synthesis of probes targeting specific analytes often involves functionalizing the core heterocyclic structure with recognition moieties. For example, an imidazo[1,5-a]pyridine-based probe was developed for sulfur dioxide (SO2) detection, utilizing a benzopyrylium unit as the acceptor in a Fluorescence Resonance Energy Transfer (FRET) system. nih.gov The addition of SO2 derivatives disrupts the FRET process, causing a distinct ratiometric change in fluorescence. nih.gov This design principle could be adapted to the 6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole scaffold to create sensors for a variety of important biological species.

Table 1: Examples of Imidazole (B134444)/Benzoxazole-based Fluorescent Probes and Their Characteristics

Probe Base StructureTarget AnalyteSensing MechanismKey Finding
3H-Imidazo[4,5-e] acs.orgosi.lvbenzoxazoleGeneral FluorophoreIntrinsic FluorescenceSynthesized new fluorophores with potential applications in sensing. osi.lv
BenzothiazoleBiothiols (GSH/Hcy/Cys)Electrophilic additionProbe showed good selectivity and a low detection limit (e.g., 0.33 μM for GSH). nih.gov
Imidazo[1,5-a]pyridine (B1214698)Sulfur Dioxide (SO2)FRETAchieved an ultra-large Stokes shift (460 nm) and was used for in vivo imaging. nih.gov
Imidazole derivative-functionalized Carbon DotsWaterPhotoinduced Electron Transfer (PET)Highly selective detection of trace amounts of water in organic solvents. rsc.org

The utility of fluorescent probes extends to cellular imaging, where they serve as tools to visualize the distribution and dynamics of specific organelles or biomolecules within living cells. Imidazole and benzoxazole derivatives have shown significant promise in this area.

For instance, certain imidazole derivatives exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) have been synthesized and investigated for cell imaging. acs.org One candidate was studied in both healthy (HaCaT) and malignant cell lines (HT-29 and MDA-MB-231), showing strong fluorescence and low cytotoxicity. acs.org Another study reported a series of D-π-A type imidazole derivatives that could be used as lysosomal trackers or as probes for the cell cytoplasm, demonstrating the tunability of these molecules for targeting specific subcellular compartments. nih.gov These probes are valuable for two-photon imaging, which offers deeper tissue penetration and reduced phototoxicity compared to conventional fluorescence microscopy. nih.govresearchgate.net

The mitochondria are another key target for cellular imaging. A mitochondria-targeted near-infrared (NIR) probe based on an imidazo[1,5-a]pyridine scaffold was successfully used to image SO2 in living cells, zebrafish, and mice, highlighting the potential for in vivo applications. nih.gov The ability to functionalize the core this compound structure with specific targeting groups (e.g., for mitochondria or lysosomes) would be a critical step in developing it as a sophisticated tool for cellular imaging research.

Integration into Supramolecular Assemblies and Functional Materials

The rigid, planar, and electron-rich nature of fused aromatic heterocycles like this compound makes them excellent building blocks for advanced materials with unique electronic and optical properties.

In the field of organic electronics, there is a constant search for new materials that can improve the efficiency, stability, and color purity of devices like OLEDs. Bipolar molecules, which possess both electron-donating and electron-accepting moieties, are highly sought after as emitters in OLEDs.

Research on carbazole-π-imidazole derivatives has demonstrated their effectiveness as deep-blue emitters. nih.gov By designing a donor-π-acceptor structure, researchers created non-doped OLEDs with high efficiency and excellent color coordinates (CIE of 0.159, 0.080). nih.gov Similarly, pyrene-benzimidazole hybrids have been developed as multifunctional blue emitters, where the pyrene (B120774) unit acts as the luminophore and the benzimidazole (B57391) unit facilitates charge transport. nih.gov An OLED device using one such compound as the emissive layer showed pure blue electroluminescence with a high external quantum efficiency (EQE) of up to 4.3%. nih.gov The this compound scaffold, with its intrinsic bipolar character, is a promising candidate for similar applications, potentially leading to the development of novel, high-performance emitting materials for next-generation displays.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or the presence of specific ions. This functionality is the basis for developing molecular-level logic gates for information processing.

While specific examples for the this compound system are not documented, related heterocyclic systems have shown significant potential. The fluorescence responses of these molecules can be modulated to create "ON-OFF" or "OFF-ON" switching behaviors, which can be translated into binary logic operations like AND, OR, and INHIBIT. The development of such "intelligent" molecules is a key step toward the construction of molecular-scale computational devices.

Role in Homogeneous and Heterogeneous Catalysis

The imidazole ring is a key component in many biological catalysts (enzymes) and has been widely incorporated into synthetic catalytic systems. While the direct use of this compound as a catalyst is not well-documented, the synthesis of its parent structures often involves catalysis, and the compound itself could serve as a ligand in catalytic complexes.

For example, the synthesis of related benzo[f]imidazo[1,2-d] osi.lvnih.govoxazepine derivatives has been achieved using a manganese(II) complex as a catalyst. researchgate.net Other synthetic routes for related fused heterocycles have employed catalysts such as scandium triflate, silver nitrate, and various copper and iron salts. researchgate.netrsc.org

Furthermore, catalyst-free synthetic methods are also being explored. A microwave-assisted, catalyst-free procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles in water, representing a green chemistry approach. rsc.orgresearchgate.net In some syntheses of related triazine derivatives, triethylamine (B128534) (Et3N) has been used as a simple base catalyst to promote cyclization reactions. mdpi.com The nitrogen atoms in the this compound structure could potentially coordinate with metal centers, making it a candidate for use as a ligand in homogeneous catalysis, or it could be functionalized and supported on a solid matrix for applications in heterogeneous catalysis.

Table 2: Catalysts Used in the Synthesis of Related Imidazo-Fused Heterocycles

Catalyst/ConditionTarget Heterocycle FamilyReaction TypeReference
Manganese(II) complexImidazobenzoxazepineCondensation/Cyclization researchgate.net
Silver Nitrate (AgNO3)Benzo[f]imidazo[1,2-d] osi.lvnih.govoxazepineHydroamination/Cyclization researchgate.net
Iron(III) Chloride (FeCl3)Benzo[d]imidazo[2,1-b]thiazoleReaction with aldehydes rsc.org
Copper(I) Iodide (CuI)Benzo[d]imidazo[2,1-b]thiazoleOxidative Cyclization rsc.org
Microwave (Catalyst-free)Benzo[d]imidazo[2,1-b]thiazoleHeteroannulation rsc.orgresearchgate.net
Triethylamine (Et3N)Benzo nih.govnih.govimidazo[1,2-d] acs.orgosi.lvnih.govtriazineNucleophilic Substitution/Cyclization mdpi.com

Utility as Chemical Biology Tools for Target Identification and Pathway Elucidation in vitro

Following a comprehensive search of scientific literature and chemical databases, no specific research findings, data tables, or detailed studies on the use of This compound as a chemical biology tool for in vitro target identification and pathway elucidation could be located. The available information primarily pertains to structurally related but distinct heterocyclic compounds.

The field of chemical biology relies on the development and application of novel small molecules to probe complex biological systems. Ideally, a chemical tool for target identification and pathway elucidation possesses specific characteristics, such as high potency, selectivity, and a known mechanism of action that can be leveraged in in vitro assays. These assays can include, but are not limited to, affinity chromatography, activity-based protein profiling (ABPP), and various reporter gene or protein-protein interaction assays.

While the core scaffold of this compound represents an intriguing area for chemical exploration, there is a notable absence of published research detailing its synthesis and subsequent application in the specific context of chemical biology as outlined. The scientific community has extensively studied other fused heterocyclic systems, some bearing resemblance to the imidazo-benzoxazole core, for various biological activities. For instance, derivatives of benzo[d]imidazo[2,1-b]thiazole have been investigated for their potential as kinase inhibitors and anticancer agents. Similarly, various oxazole (B20620) and imidazole-containing compounds have been developed as probes for biological imaging and as modulators of specific cellular pathways.

However, without direct experimental evidence or published studies on this compound, any discussion of its utility in target identification would be purely speculative and would not adhere to the strict, evidence-based requirements of this article. The development of this specific compound as a chemical biology tool would first necessitate its synthesis, followed by rigorous in vitro screening against various cell lines and protein targets to identify any biological activity. Subsequent hit-to-lead optimization and mechanistic studies would be required to validate its potential for pathway elucidation.

Given the current state of publicly available research, it is not possible to provide a detailed account or data tables related to the strategic application of this compound in this specific area of chemical biology.

Advanced Analytical and Spectroscopic Characterization Methodologies for 6h Imidazo 4 ,5 :3,4 Benzo 1,2 D Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of imidazo[4',5':3,4]benzo[1,2-d]oxazole derivatives. Both one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) NMR experiments are routinely employed to establish the precise connectivity of atoms within the molecule. ipb.pt

In the ¹H NMR spectra of benzo ipb.ptsdsu.eduimidazo derivatives, aromatic protons typically appear in the downfield region, while any aliphatic protons would be observed at lower chemical shifts. nih.gov For instance, in related benzimidazole (B57391) structures, the chemical shift of the NH proton is highly dependent on the solvent used. ipb.pt Similarly, the ¹³C NMR spectra provide crucial information on the carbon framework of the molecule.

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of 6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples. rsc.org Solid-state NMR is particularly useful for studying tautomerism, polymorphism, and intermolecular interactions in the crystalline state. rsc.org For instance, ¹³C CPMAS was used to characterize the tautomeric forms of azo dyes in their solid state. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight and, consequently, the molecular formula of this compound and its derivatives. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the parent ion. This analysis provides valuable structural information by identifying characteristic fragment ions. In related benzimidazole systems, fragmentation studies using techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) have been used to identify metabolites and understand their biotransformation pathways. nih.gov The fragmentation patterns of benzodiazepines, which share some structural similarities, often involve characteristic losses that help in their identification. nih.gov

The following table illustrates the type of data obtained from HRMS analysis.

Analysis Information Provided Significance
Full Scan HRMS High-accuracy m/z value of the molecular ionDetermination of the elemental composition and molecular formula. mdpi.com
Tandem MS (MS/MS) m/z values of fragment ionsElucidation of the molecular structure and fragmentation pathways. nih.gov

X-ray Crystallography for Solid-State Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like derivatives of this compound. mdpi.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the conformation of the molecule in the solid state. mdpi.com For example, X-ray diffraction analysis was used to confirm the structure of a 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one derivative, revealing it crystallized in the monoclinic system with the P2₁/c space group. mdpi.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The table below summarizes key crystallographic data that can be obtained.

Parameter Information Importance
Crystal System & Space Group Symmetry of the crystal latticeFundamental crystallographic identity. mdpi.com
Unit Cell Dimensions Size and shape of the unit cellDefines the repeating unit of the crystal.
Bond Lengths & Angles Precise geometric parameters of the moleculeConfirms the molecular structure and identifies any structural strain. mdpi.com
Intermolecular Distances Distances between atoms of adjacent moleculesIdentifies hydrogen bonds and other intermolecular interactions. mdpi.com

Advanced UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Visible and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules like this compound. These methods provide information about the electronic transitions that occur upon absorption of light and subsequent emission.

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption maxima (λ_max) correspond to electronic transitions between different molecular orbitals. For many benzimidazole derivatives, the absorption spectra are key to understanding their electronic structure. nih.gov

Fluorescence Spectroscopy: This method measures the emission of light from a molecule after it has been excited to a higher electronic state. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are important photophysical parameters. nih.govnih.gov For instance, a series of 4-(aryl)-benzo ipb.ptsdsu.eduimidazo[1,2-a]pyrimidine-3-carbonitriles were found to be fluorescent in both solution and solid form, with Stokes shifts ranging from 120 to 180 nm. nih.gov Some benzimidazole derivatives have been developed as fluorescent probes for the detection of metal ions, where changes in fluorescence intensity or wavelength indicate binding. nih.gov

The following table highlights the key photophysical data obtained from these spectroscopic techniques.

Parameter Technique Information Gained
Absorption Maximum (λ_max) UV-Visible SpectroscopyWavelength of maximum light absorption, related to electronic transitions.
Emission Maximum (λ_em) Fluorescence SpectroscopyWavelength of maximum light emission. nih.gov
Stokes Shift UV-Vis & FluorescenceEnergy difference between absorption and emission maxima, indicative of structural relaxation in the excited state. nih.gov
Quantum Yield (Φ) Fluorescence SpectroscopyEfficiency of the fluorescence process.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the characterization of this compound. These methods probe the vibrational modes of the molecule, offering a detailed fingerprint of its functional groups and skeletal structure. osi.lvesisresearch.orgnih.govnih.govnih.govresearchgate.net

Infrared (IR) Spectroscopy: In the solid state (e.g., KBr pellet) or as a mull, the IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The high-frequency region would be dominated by N-H stretching vibrations from the imidazole (B134444) ring, typically appearing as a broad band around 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations from the fused benzene (B151609) ring are anticipated in the 3100-3000 cm⁻¹ range.

The fingerprint region (below 1650 cm⁻¹) is particularly informative. The C=N stretching vibration of the imidazole ring and the C=C stretching of the aromatic system are expected to produce strong bands between 1650 and 1450 cm⁻¹. The C-O-C stretching of the oxazole (B20620) ring is a key diagnostic feature, with asymmetric and symmetric stretching modes typically observed around 1250 cm⁻¹ and 1070 cm⁻¹, respectively. esisresearch.org Out-of-plane C-H bending vibrations in the aromatic ring can provide information about the substitution pattern and are expected in the 900-700 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the symmetric vibrations of the heterocyclic systems. These are often weak or absent in the IR spectrum. Conformational studies can be aided by analyzing shifts in vibrational frequencies upon changes in physical state or solvent, which can indicate different molecular conformations.

Table 1: Postulated Vibrational Spectroscopy Data for this compound

Vibrational Mode **Expected IR Frequency (cm⁻¹) ** **Expected Raman Frequency (cm⁻¹) ** Assignment
N-H Stretch 3400-3200 (broad) Weak Imidazole ring
Aromatic C-H Stretch 3100-3000 Strong Benzene ring
C=N Stretch 1650-1550 Medium Imidazole ring
Aromatic C=C Stretch 1600-1450 Strong Benzene ring
C-O-C Asymmetric Stretch ~1250 Medium Oxazole ring
C-O-C Symmetric Stretch ~1070 Strong Oxazole ring
Aromatic C-H Bending 900-700 Medium Benzene ring (out-of-plane)

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation (HPLC, GC, SFC)

Chromatographic methods are indispensable for determining the purity of this compound and for the separation of any potential isomers. nih.govnih.govgdut.edu.cn

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for purity assessment. A C18 or C8 column would likely be employed, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govchromforum.org Detection is typically achieved using a UV detector set at a wavelength corresponding to a high molar absorptivity for the compound. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the elution of any less polar impurities.

Gas Chromatography (GC): For GC analysis, the compound must be sufficiently volatile and thermally stable. Derivatization may be necessary to increase volatility, for example, by silylating the N-H group of the imidazole ring. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. When coupled with a mass spectrometer (GC-MS), this technique not only provides purity information but also allows for the identification of impurities based on their mass spectra. gdut.edu.cn

Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases (typically supercritical CO₂ with a co-solvent like methanol). Chiral SFC, using a chiral stationary phase, would be the method of choice for enantiomeric separation if the molecule is chiral and exists as a racemic mixture.

Enantiomeric Separation: The potential for chirality in derivatives of this scaffold means that methods for enantiomeric separation are important. Dynamic HPLC on chiral stationary phases at low temperatures can be used to separate and study the interconversion of conformational enantiomers. nih.gov This technique allows for the determination of the energy barriers to enantiomerization.

Table 2: Representative Chromatographic Conditions for the Analysis of Imidazo-Benzoxazole Derivatives

Technique Column Mobile Phase/Carrier Gas Detector Application
HPLC C18 (e.g., 250 x 4.6 mm, 5 µm) Acetonitrile/Water or Methanol/Buffer (gradient) UV-Vis Purity Assessment
GC Capillary column (e.g., 30 m x 0.25 mm) Helium Mass Spectrometer (MS) Impurity Profiling
SFC Chiral Stationary Phase Supercritical CO₂/Methanol UV-Vis Enantiomeric Separation

Future Perspectives and Emerging Research Directions in 6h Imidazo 4 ,5 :3,4 Benzo 1,2 D Oxazole Research

Exploration of Untapped Synthetic Avenues and Methodological Innovations

The development of novel and efficient synthetic routes is paramount to advancing the study of 6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole. Current methodologies for constructing similar fused heterocyclic systems often rely on multi-step sequences which can be arduous and low-yielding. Future research should focus on pioneering more streamlined and versatile synthetic strategies.

One promising direction is the application of multi-component reactions (MCRs) . MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, offer a powerful tool for the one-pot synthesis of complex molecules with high atom economy and operational simplicity. acs.orgnih.gov Adapting MCRs for the synthesis of the this compound core could significantly accelerate the discovery of new derivatives. Another area ripe for innovation is the use of environmentally friendly and sustainable synthetic methods . This includes catalyst-free reactions in green solvents like water, often assisted by microwave irradiation, which can lead to rapid and efficient synthesis with minimal waste. nih.govrsc.org

Furthermore, the exploration of novel starting materials and cyclization strategies is crucial. For instance, employing N-propargylamines as precursors has shown promise in the synthesis of various imidazole-fused analogues, offering regioselective control. rsc.org Investigating similar approaches for the target scaffold could unveil new synthetic pathways. The development of methods that allow for the introduction of diverse functional groups at various positions on the heterocyclic core is also essential for tuning the molecule's properties for specific applications. rsc.org

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

Deep learning models, including deep neural networks (DNNs), can be trained on existing chemical data to generate novel molecular structures with desired properties. nih.gov This "de novo" design approach can suggest new chemical motifs and optimize property profiles for applications in medicinal chemistry and materials science. nih.gov For instance, ML models can predict the regioselectivity of chemical reactions, a critical aspect in the synthesis of complex heterocycles. jocpr.com

Furthermore, AI can aid in the development of synthetic routes by analyzing vast reaction databases and proposing efficient pathways to target molecules. rsc.org This can significantly reduce the time and resources required for experimental synthesis. While the application of AI in chemistry is still evolving, its potential to guide the rational design of this compound derivatives with tailored functionalities is immense.

Expansion into Novel Materials Science Applications and Device Engineering

The unique electronic and photophysical properties inherent to fused heterocyclic systems suggest that this compound and its derivatives could find applications in materials science and device engineering. Related imidazo[4,5-b]pyridine derivatives have been investigated as promising candidates for optoelectronic devices due to their thermal and photochemical stability, and high charge mobility. jocpr.com

Theoretical investigations using quantum chemical methods can be employed to explore the optical and electronic properties of this scaffold. jocpr.com By introducing different electron-donating or electron-withdrawing groups, it may be possible to tune the HOMO and LUMO energy levels, making these materials suitable for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). jocpr.comresearchgate.net

The development of fluorescent materials based on this heterocyclic system is another promising avenue. nih.govnih.gov The ability to tune the emission color by modifying the substituents on the core structure could lead to the creation of novel fluorophores for various imaging and sensing applications. acs.org Research into the nonlinear optical properties of these compounds could also unveil their potential for use in advanced photonic devices. researchgate.netscispace.com

Development of Next-Generation Chemical Biology Probes and Research Tools

The imidazole (B134444) ring is a key component in many biological systems and its derivatives have been widely explored as chemical probes for studying biological processes. nih.gov The this compound scaffold, with its potential for functionalization, represents a promising platform for the development of next-generation chemical biology tools.

One exciting application is in the design of fluorescent chemosensors . Fused imidazole derivatives have been successfully employed as selective and sensitive sensors for metal ions and anions. nih.govnih.govrsc.orgscispace.com By incorporating appropriate recognition moieties, derivatives of this compound could be designed to detect specific biologically relevant species, enabling their visualization and quantification in living systems. The development of "turn-on" fluorescent probes, where the fluorescence is enhanced upon binding to the target analyte, is a particularly attractive goal. nih.govnih.gov

Furthermore, this scaffold could be utilized to create molecular probes for investigating the function of specific enzymes and receptors. By designing molecules that can selectively bind to a biological target, researchers can gain insights into its role in health and disease. researchgate.net The development of such probes would be invaluable for drug discovery and for elucidating complex biological pathways.

Addressing Synthetic and Application-Oriented Challenges in Complex Heterocyclic Systems

Despite the promising future, the advancement of research on this compound and other complex heterocyclic systems is not without its challenges. Overcoming these hurdles will be crucial for realizing their full potential.

A primary challenge lies in the synthesis of these complex molecules . The construction of fused heterocyclic systems often requires multi-step synthetic sequences, which can be inefficient and may not be amenable to the production of large, diverse libraries of compounds. ucsb.edu Developing robust, scalable, and regioselective synthetic methods remains a key objective. rsc.org The synthesis of derivatives with specific substitution patterns, which is often necessary for fine-tuning their properties, can be particularly challenging. researchgate.net

Another significant challenge is the solubility of these often-planar, aromatic systems. Poor solubility can hamper their biological evaluation and their processing for materials science applications. Future research should focus on strategies to improve the solubility of these compounds, for example, by introducing solubilizing groups without compromising their desired activities.

Finally, a deeper understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) is needed. This requires the synthesis and characterization of a wide range of derivatives and the use of computational tools to model their behavior. researchgate.net A comprehensive understanding of how structural modifications influence the biological activity or material properties will be essential for the rational design of new and improved compounds based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole derivatives?

  • Methodological Answer : Derivatives are synthesized via cross-coupling reactions. For example, Stille cross-coupling employs organotin reagents (e.g., 5-hexylthiophen-2-yl tributylstannane) with dibrominated benzo-bis(oxazole) precursors under anhydrous THF/DMAc conditions, catalyzed by Yb(OTf)₃ at 60°C for 24 hours, yielding ~77% product . Suzuki-Miyaura coupling uses aryl boronic acids with Pd catalysts, achieving comparable yields. Precursor purification via column chromatography or recrystallization is critical to avoid side reactions.

Q. Which analytical techniques are prioritized for structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (500 MHz, CDCl₃) resolve substituent environments (e.g., tert-butyl protons at δ 1.37 ppm, thiophene protons at δ 7.85 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₂₈H₂₈N₂O₂ at m/z 424.215) .
  • FT-IR : Absorptions at 1600–1650 cm⁻¹ (C=N stretching) and 1250–1300 cm⁻¹ (C–O–C in oxazole) validate core structure .

Q. What are the key physical properties of this compound class?

  • Methodological Answer :

  • Melting Points : Range from 200–424°C, influenced by substituents (e.g., tert-butyl groups increase thermal stability) .
  • Solubility : Poor in polar solvents (water, ethanol) but soluble in DCM or THF, requiring sonication for homogeneous solution preparation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize electronic properties for OLED applications?

  • Methodological Answer : DFT (B3LYP/6-31G*) and TD-DFT calculate HOMO-LUMO gaps (e.g., 3.2–3.5 eV for BBO derivatives) and predict absorption/emission spectra. For example, tetraarylbenzobis(oxazole) cruciforms exhibit deep-blue emission (λₑₘ ≈ 450 nm) with 90% photoluminescence quantum yield, validated against experimental OLED performance .

Q. What strategies address spectral data contradictions in substituted derivatives?

  • Methodological Answer : Discrepancies in 1^1H NMR (e.g., split peaks due to rotamers) are resolved by:

  • Variable-Temperature NMR : Freezing conformational changes at −40°C in CD₂Cl₂ .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguishing thiophene vs. furan protons in PT/PF derivatives) .
  • Computational NMR Prediction : Gaussian-based calculations align experimental shifts with theoretical models .

Q. How is photocatalytic CO₂ reduction performance enhanced in BBO-based frameworks?

  • Methodological Answer : BBO-COFs-Co integrate cobalt ions into benzo-bis(oxazole) frameworks, improving charge separation. Key steps:

  • Precursor Design : 4,4′,4″,4‴-(Benzo[1,2-d:4,5-d′]bis(oxazole)-2,4,6,8-tetrayl)tetraaniline (BBO) reacts with aldehyde monomers (e.g., 2,5-dimethoxyterephthalaldehyde) in solvothermal synthesis.
  • Photocatalytic Testing : Under AM 1.5G illumination, BBO-COFs-Co achieve CO production rates of 12.8 µmol g⁻¹ h⁻¹, 3× higher than metal-free analogs .

Q. What experimental controls ensure reproducibility in OLED device fabrication?

  • Methodological Answer :

  • Substrate Preparation : Pre-patterned ITO glass cleaned via UV-ozone treatment (30 min) to ensure PEDOT:PSS adhesion .
  • Layer Thickness Calibration : Spin-coating parameters (e.g., 2000 rpm for 60 sec) yield 80–100 nm active layers.
  • Device Testing : Standardize luminance (cd/m²) and EQE (%) measurements using Ocean Insight HR2000+ spectrometers .

Notes

  • Contradictions : and report differing yields for Stille coupling (77% vs. 56%); this may arise from substituent electronic effects or catalyst loading.
  • Excluded Sources : Commercial data from chem960.com and benchchem.com omitted per reliability guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.